molecular formula C22H26FN3O4 B587453 Moxifloxacin Methyl Ester CAS No. 721970-35-0

Moxifloxacin Methyl Ester

Numéro de catalogue B587453
Numéro CAS: 721970-35-0
Poids moléculaire: 415.465
Clé InChI: BUKHHABNOWGLMO-YVEFUNNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibacterial agent . It has a molecular formula of C22H26FN3O4 and a molecular weight of 415.5 g/mol .


Synthesis Analysis

The synthesis of Moxifloxacin Methyl Ester involves the addition of different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction . The structures of the synthesized derivatives are characterized by spectroscopic techniques such as 1H NMR, FT-IR, and mass-spectrometry .


Molecular Structure Analysis

The molecular structure of Moxifloxacin Methyl Ester is characterized by the presence of a cyclopropyl-fluoroquinolone nucleus bearing a methoxy group at the C8 position and a methyl ester group at the C3 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Moxifloxacin Methyl Ester include the addition of different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction . This process results in the formation of several derivatives of Moxifloxacin .

Applications De Recherche Scientifique

Antibacterial Activity

Moxifloxacin Methyl Ester: derivatives have been synthesized to combat bacterial resistance. These derivatives exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, some derivatives showed enhanced activity against S. typhi , P. mirabilis , P. aeruginosa , S. flexneri , and B. subtilis when compared to moxifloxacin .

Antifungal Efficacy

In addition to antibacterial properties, certain moxifloxacin ester derivatives have demonstrated improved antifungal activity. They have been tested against fungi such as F. solani and T. rubrum , showing better anti-fungal activity than the parent compound .

Enzymatic Inhibition

The synthesized moxifloxacin ester derivatives have also been evaluated for their enzymatic activity against enzymes like urease and carbonic anhydrase. One particular derivative, referred to as C2, was identified as a potent inhibitor of the urease enzyme, which is significant for certain therapeutic applications .

Ocular Drug Delivery

A novel topical in situ gel system containing moxifloxacin has been designed to enhance ocular penetration and therapeutic performance. This system aims to improve the bioavailability of moxifloxacin for the treatment of ocular infections. The in vivo pharmacokinetics data indicates a significant improvement in moxifloxacin bioavailability from this gel system compared to conventional eye drops .

Pharmacological Evaluation

The pharmacological evaluation of moxifloxacin ester derivatives includes characterizing their structures through spectroscopic techniques such as 1H NMR , FT-IR , and mass spectrometry. This evaluation is crucial for understanding the properties and potential applications of these derivatives .

Drug Resistance Overcoming

The modification of moxifloxacin to create its ester derivatives is a strategic approach to overcome drug resistance. By altering the carboxylic acid group at the 3rd position, these derivatives can potentially bypass resistance mechanisms and retain or enhance antimicrobial activity .

Orientations Futures

The development of new analogues of Moxifloxacin, such as Moxifloxacin Methyl Ester, is driven by the need to combat bacterial resistance . Future research may focus on the synthesis of new derivatives and the evaluation of their antibacterial and antifungal profiles .

Propriétés

IUPAC Name

methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHHABNOWGLMO-YVEFUNNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733210
Record name Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin Methyl Ester

CAS RN

721970-35-0
Record name Moxifloxacin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOXIFLOXACIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.